N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
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Overview
Description
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a compound that features a thiazole ring, a naphthalene moiety, and a propoxyphenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the naphthalene ring further enhances its potential for various applications in medicinal chemistry .
Preparation Methods
The synthesis of N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.
Attachment of the Propoxyphenyl Group: The propoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-bromopropoxybenzene.
Coupling with Naphthalene Carboxamide: The final step involves coupling the thiazole derivative with naphthalene-1-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution can occur at the naphthalene ring, particularly at the positions ortho and para to the carboxamide group.
Common reagents and conditions used in these reactions include:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide has several scientific research applications:
Biology: It can be used in studies to understand the interaction of thiazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The naphthalene moiety may enhance binding affinity to specific targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide can be compared with other thiazole derivatives and naphthalene-based compounds:
Thiazole Derivatives: Compounds like 2-phenylthiazole and 4-methylthiazole share the thiazole ring but differ in their substituents, leading to variations in biological activity.
Naphthalene-Based Compounds: Naphthalene-1-carboxamide derivatives with different substituents can exhibit different properties and applications.
The uniqueness of this compound lies in its combination of the thiazole and naphthalene moieties, which may result in synergistic effects and enhanced biological activity.
Properties
IUPAC Name |
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-2-14-27-18-12-10-17(11-13-18)21-15-28-23(24-21)25-22(26)20-9-5-7-16-6-3-4-8-19(16)20/h3-13,15H,2,14H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPRNSDWPVZDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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